molecular formula C22H22ClN5O3 B2820992 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide CAS No. 1251573-56-4

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide

Cat. No.: B2820992
CAS No.: 1251573-56-4
M. Wt: 439.9
InChI Key: KKCGZJCCDKEEKH-UHFFFAOYSA-N
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Description

This compound is a hybrid structure combining a 1,2,3-triazole core, a 3-chlorophenyl substituent, and a piperidin-4-yl moiety linked to a 4-methoxybenzamide group. The triazole ring, synthesized via click chemistry, provides metabolic stability and facilitates hydrogen bonding interactions.

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3/c1-31-19-7-5-15(6-8-19)21(29)24-17-9-11-27(12-10-17)22(30)20-14-28(26-25-20)18-4-2-3-16(23)13-18/h2-8,13-14,17H,9-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCGZJCCDKEEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide typically involves a multi-step process:

    Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. For instance, 3-chlorophenyl azide can react with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

    Attachment of the piperidine ring: The triazole intermediate can then be reacted with a piperidine derivative, such as 4-piperidone, under reductive amination conditions.

    Formation of the benzamide: The final step involves the acylation of the piperidine-triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-hydroxybenzamide.

    Reduction: Formation of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester groups, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance binding affinity and selectivity, while the methoxybenzamide moiety can contribute to the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Functional Groups Notable Features
Target Compound 1,2,3-Triazole 3-Chlorophenyl, 4-Methoxybenzamide Amide, Triazole Combines lipophilic Cl with H-bonding methoxy; potential for dual binding modes
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (14) Pyridine-2-carboxamide 3-Hydroxyphenyl, Phenoxy Amide, Phenol Phenolic -OH increases polarity but may reduce bioavailability
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-... Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, Chromen-4-one Sulfonamide, Fluorine Fluorine enhances metabolic stability; sulfonamide increases acidity
N-{2-[1-(1-{4-[3-(o-Tolyl)imidazo[1,2-a]pyridin-2-yl]benzyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]phenyl}acrylamide Imidazo[1,2-a]pyridine o-Tolyl, Acrylamide Acrylamide, Triazole Acrylamide enables covalent inhibition; bulky o-tolyl may limit target access
Ortho-Fluoroacryl Fentanyl Piperidine 2-Fluorophenyl, Acrylamide Amide, Fluorine Fluorine improves CNS penetration; opioid receptor targeting

Physicochemical and Pharmacological Properties

Property Target Compound Compound 14 Chromenone Derivative Ortho-Fluoroacryl Fentanyl
LogP (Predicted) ~3.5 (Cl, methoxy) ~2.8 (polar -OH) ~4.1 (fluorine, chromenone) ~2.9 (fluorine, acrylamide)
Hydrogen Bond Acceptors 6 (triazole, amide, ether) 5 (amide, phenol, ether) 8 (sulfonamide, pyrimidine) 4 (amide, fluorine)
Target Selectivity Kinase/Protease (inferred) Not reported Chromenone-binding enzymes Opioid receptors (μ-opioid)

Key Differentiators

Triazole vs. Pyridine/Imidazo Cores : The target’s triazole offers superior metabolic resistance compared to pyridine (Compound 14) or imidazo[1,2-a]pyridine cores, which may undergo oxidative degradation .

Chlorophenyl vs.

Benzamide vs. Sulfonamide/Acrylamide: The 4-methoxybenzamide in the target enables non-covalent interactions, whereas sulfonamides () increase acidity for ionic binding, and acrylamides () enable covalent inhibition .

Research Findings and Implications

  • Structural Insights : X-ray crystallography (via SHELX ) of the target compound would reveal triazole planarity and piperidine conformation, critical for docking studies.
  • Activity Predictions : The chloro and methoxy groups likely synergize for dual binding modes (e.g., kinase ATP pockets), contrasting with fluorine’s electronegativity-driven interactions in and .
  • Synthetic Challenges : Stereochemical control in piperidine derivatives (cf. ’s S-configuration) may require chiral catalysts, impacting scalability .

Q & A

Q. What are the recommended synthetic strategies for synthesizing this compound, and how can triazole ring formation be optimized?

  • Methodological Answer : The triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust [3+2] cycloaddition reaction. For optimal yields:
  • Use azide derivatives of 3-chlorophenyl precursors and terminal alkynes under inert conditions.
  • Catalyze with Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) in polar solvents like DMF or THF .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify triazole, piperidine, and benzamide connectivity. Compare chemical shifts with analogous compounds (e.g., δ 8.1–8.3 ppm for triazole protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and O atoms .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize target-based assays:
  • Kinase inhibition : Use ADP-Glo™ assays against kinase panels (e.g., PI3K/AKT/mTOR pathways) due to triazole-piperidine motifs’ affinity for ATP-binding pockets .
  • Receptor binding : Radioligand displacement assays (e.g., GPCRs) with competitive binding protocols .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?

  • Methodological Answer : Employ statistical design of experiments (DoE):
  • Use Box-Behnken or central composite designs to test variables (catalyst loading, temperature, solvent ratios) .
  • Apply ICReDD’s computational workflow: Quantum mechanics (QM) calculations predict transition states, while machine learning identifies optimal conditions from sparse datasets .
  • Validate with small-scale reactions before scaling up .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Cross-validation : Compare results from orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .
  • Structural dynamics : Perform molecular dynamics (MD) simulations to assess target-ligand interactions under varying pH or co-solvent conditions .

Q. What strategies enhance pharmacokinetic profiling while maintaining target affinity?

  • Methodological Answer :
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to the 4-methoxybenzamide moiety to improve solubility .
  • Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fractions and adjust dosing regimens .
  • In vivo PK/PD modeling : Corrogate bioavailability data from rodent studies with in vitro clearance rates .

Q. How can computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer :
  • Pharmacophore modeling : Map electropositive/electronegative regions to screen for off-target binding (e.g., hERG channels) .
  • ToxCast/Tox21 databases : Use high-throughput toxicology data to flag risks (e.g., hepatotoxicity) .
  • QSAR models : Train algorithms on datasets of triazole derivatives to predict ADMET properties .

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